molecular formula C12H14BrNO4 B8647405 Methyl [3-(3-bromopropoxy)anilino](oxo)acetate CAS No. 103448-84-6

Methyl [3-(3-bromopropoxy)anilino](oxo)acetate

Cat. No.: B8647405
CAS No.: 103448-84-6
M. Wt: 316.15 g/mol
InChI Key: ZMEHZNQZJHSJGN-UHFFFAOYSA-N
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Description

Methyl [3-(3-bromopropoxy)anilino](oxo)acetate is a useful research compound. Its molecular formula is C12H14BrNO4 and its molecular weight is 316.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

103448-84-6

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

methyl 2-[3-(3-bromopropoxy)anilino]-2-oxoacetate

InChI

InChI=1S/C12H14BrNO4/c1-17-12(16)11(15)14-9-4-2-5-10(8-9)18-7-3-6-13/h2,4-5,8H,3,6-7H2,1H3,(H,14,15)

InChI Key

ZMEHZNQZJHSJGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=CC(=CC=C1)OCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.5 ml of oxalic acid monomethyl ester chloride in 10 ml of methylene chloride is added dropwise to a solution of 3.5 g of 3-(3-bromopropoxy)-aniline and 1.3 ml of pyridine in 40 ml of methylene chloride in the course of 10 minutes. After stirring at room temperature for 2 hours, the mixture is poured onto water and extracted with methylene chloride. The combined extracts are evaporated and the residue is chromatographed on silica gel with methylene chloride/ethyl acetate (10:1). The eluate is evaporated and the residue is crystallised from ether/hexane. Methyl N-[3-(3-bromopropoxy)-phenyl]-oxamate of melting point 90°-91° is obtained.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1.5 ml of oxalic acid monomethyl ester chloride in 10 ml of methylene chloride is added dropwise in the course of 10 minutes to a solution of 3.5 g of 3-(3-bromopropoxy)-aniline and 1.3 ml of pyridine in 40 ml of methylene chloride. After stirring for 2 hours at room temperature the mixture is poured onto water and extracted with methylene chloride. The combined extracts are concentrated by evaporation and the residue is chromatographed with methylene chloride/ethyl acetate (10:1) over silica gel. The eluate is concentrated by evaporation and the residue is crystallised from ether/hexane. N-[3-(3-bromopropoxy)-phenyl]-oxamic acid methyl ester having a melting point of 90°-91° is obtained.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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